molecular formula C15H11BrN2O2 B2843367 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide CAS No. 518350-15-7

3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide

Cat. No. B2843367
CAS RN: 518350-15-7
M. Wt: 331.169
InChI Key: NDPPMBZGQVYQEF-DHZHZOJOSA-N
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Description

3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide, also known as BRD0705, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of compounds known as furanones and has been found to have a number of interesting properties that make it useful in various applications.

Mechanism Of Action

The mechanism of action of 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide involves its ability to bind to and inhibit the activity of GSK-3β. This enzyme is involved in a number of cellular processes, including the regulation of glycogen synthesis and cell proliferation. By inhibiting the activity of GSK-3β, 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide can disrupt these processes and potentially slow the growth of cancer cells.
Biochemical and Physiological Effects:
3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of GSK-3β, it has also been found to have anti-inflammatory properties and to be a potent inhibitor of a type of protein called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in the development of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide in lab experiments is its specificity for GSK-3β. Unlike some other compounds that inhibit multiple enzymes, 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide has been found to selectively inhibit GSK-3β without affecting other enzymes. This can make it a useful tool for studying the role of GSK-3β in various cellular processes. One limitation of using 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide is its relatively low potency compared to other GSK-3β inhibitors. This can make it more difficult to achieve the desired level of inhibition in experiments.

Future Directions

There are a number of potential future directions for research on 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that inhibiting GSK-3β can slow the growth of cancer cells, and 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide has been found to be a potent inhibitor of this enzyme. Further research is needed to determine whether 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide could be developed into a viable cancer treatment.
Another potential future direction for research on 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide is its use in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for the development of new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Finally, 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide could also be studied for its potential use in the treatment of neurological disorders. GSK-3β has been implicated in the development of Alzheimer's disease and other neurodegenerative disorders, and inhibiting this enzyme could potentially slow the progression of these conditions. Further research is needed to determine whether 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide could be developed into a viable treatment for these disorders.
Conclusion:
In conclusion, 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide is a chemical compound that has been studied for its potential use in a variety of scientific research applications. Its ability to inhibit the activity of GSK-3β makes it a promising candidate for the development of new cancer treatments, anti-inflammatory drugs, and treatments for neurological disorders. Further research is needed to fully understand the potential of this compound and to determine whether it could be developed into viable treatments for these conditions.

Synthesis Methods

The synthesis of 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide involves a multi-step process that starts with the reaction of 3-bromoanisole with ethyl cyanoacetate to form 3-(3-bromophenyl)-2-cyanoacrylic acid ethyl ester. This intermediate is then treated with furfurylamine to form the desired product, 3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide.

Scientific Research Applications

3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes that are involved in the development of cancer. Specifically, it has been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is known to play a role in the development of several types of cancer.

properties

IUPAC Name

(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-18-15(19)11(9-17)8-13-5-6-14(20-13)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPPMBZGQVYQEF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide

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